molecular formula C16H16O2 B13877263 2-(9H-fluoren-2-yl)propane-1,2-diol

2-(9H-fluoren-2-yl)propane-1,2-diol

Cat. No.: B13877263
M. Wt: 240.30 g/mol
InChI Key: YGKYMLFJTCSYNM-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-2-yl)propane-1,2-diol is a diol derivative featuring a fluorenyl substituent attached to the propane-1,2-diol backbone. The fluorenyl group, a polycyclic aromatic hydrocarbon, imparts unique electronic and steric properties to the compound, distinguishing it from simpler diols. The compound’s reactivity and physicochemical properties are influenced by the planar, rigid fluorenyl moiety, which enhances hydrophobicity and may affect intermolecular interactions in biological or material systems.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)propane-1,2-diol

InChI

InChI=1S/C16H16O2/c1-16(18,10-17)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,17-18H,8,10H2,1H3

InChI Key

YGKYMLFJTCSYNM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-2-yl)propane-1,2-diol typically involves the reaction of fluorene with appropriate reagents to introduce the propane-1,2-diol group. One common method is the reaction of fluorene with epichlorohydrin in the presence of a base, followed by hydrolysis to yield the desired diol. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dioxane, and the reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of 2-(9H-fluoren-2-yl)propane-1,2-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-2-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, and may be carried out under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield fluorenone derivatives, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of substituted fluorene compounds.

Scientific Research Applications

2-(9H-fluoren-2-yl)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting various cellular processes. The molecular targets and pathways involved are often studied using techniques such as molecular docking, spectroscopy, and crystallography.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propane-1,2-diol Derivatives

Compound Name Substituent Group Key Properties/Applications Source/Study Context
2-(9H-Fluoren-2-yl)propane-1,2-diol Fluorenyl (polycyclic aromatic) High hydrophobicity, potential for aromatic interactions Theoretical/Structural analog
2-[(2β,8α,8aα)-Octahydronaphthalen-2-yl]propane-1,2-diol Octahydronaphthalenyl (alicyclic) Isolated from Aquilaria crassna; no reported enzyme inhibition Natural product isolation
3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol Allylphenoxy (aromatic ether) Polymer precursor; tunable solubility Renewable resin synthesis
3-(3,5-Difluorophenoxy)propane-1,2-diol Fluorophenoxy (halogenated ether) Model compound for lignin degradation studies Lignin oxidation mechanisms
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol Nitro/trifluoromethyl-indolyl High stability; safety data reported Pharmaceutical impurity analysis

Key Observations:

Substituent Bulk and Reactivity : The fluorenyl group in 2-(9H-fluoren-2-yl)propane-1,2-diol introduces significant steric bulk compared to alicyclic (e.g., octahydronaphthalenyl) or simple aromatic ether substituents. This may hinder its participation in certain catalytic or enzymatic reactions but enhance π-π stacking in material systems .

Electronic Effects: Halogenated derivatives (e.g., fluorophenoxy) exhibit altered reactivity due to electron-withdrawing effects, whereas the fluorenyl group’s electron-rich aromatic system could favor electrophilic substitution or charge-transfer interactions .

Biological Activity: While propane-1,2-diol derivatives with alicyclic or phenolic substituents (e.g., eudesmane-type diols) show acetylcholinesterase or α-glucosidase inhibition , the fluorenyl analog’s bioactivity remains uncharacterized in the provided evidence.

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